N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-[4-(3,5-Dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 306765-93-5) is a triazolopyrimidine derivative with a molecular formula of C25H15N6O4F3 and a molecular weight of 520.42 g/mol . Its structure features:
- A triazolo[1,5-a]pyrimidine core, a heterocyclic scaffold known for diverse bioactivities.
- A 3,5-dinitrophenoxy substituent at the 4-position of the phenyl ring, providing strong electron-withdrawing effects.
- A phenyl group at the 5-position and a trifluoromethyl group at the 7-position, enhancing lipophilicity and metabolic stability.
- A carboxamide linkage, which may facilitate hydrogen bonding in biological targets.
Triazolopyrimidines are widely explored in agrochemical and pharmaceutical research due to their structural versatility.
Properties
IUPAC Name |
N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F3N7O6/c26-25(27,28)21-13-20(14-4-2-1-3-5-14)30-24-31-22(32-33(21)24)23(36)29-15-6-8-18(9-7-15)41-19-11-16(34(37)38)10-17(12-19)35(39)40/h1-13H,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJCIHCKVKRYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F3N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This disruption can trigger programmed cell death or apoptosis, particularly in cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range. This indicates that the compound is effective at inhibiting cell proliferation at relatively low concentrations.
Biological Activity
N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazolopyrimidine class, which is known for diverse biological activities. The structural formula can be represented as follows:
Structural Features
- Dinitrophenoxy group : Enhances biological activity through electron-withdrawing effects.
- Trifluoromethyl group : Contributes to lipophilicity and potential bioactivity.
- Triazole ring : Known for its role in various pharmacological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolopyrimidine derivatives. For instance, a related compound exhibited significant antiproliferative effects against breast cancer cell lines MDA-MB-231 and MCF-7 with IC50 values of 17.83 μM and 19.73 μM respectively .
Comparative Antitumor Activity Table
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | TBD |
| Related Compound | MDA-MB-231 | 17.83 | |
| Related Compound | MCF-7 | 19.73 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Triazolopyrimidines have demonstrated moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus fumigatus .
Antimicrobial Activity Table
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Moderate |
The mechanism by which this compound exerts its biological effects is thought to involve interference with DNA replication and repair processes. The presence of the triazole moiety is crucial for this activity, as it allows for interactions with nucleic acids.
Study on Antitumor Effects
In a recent study published in May 2023, a series of triazolopyrimidine derivatives were synthesized and evaluated for their antitumor properties. The findings indicated that compounds with structural similarities to this compound exhibited promising results against various cancer cell lines .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of triazolo derivatives against mycobacterial strains. The results showed that certain derivatives demonstrated significant inhibitory effects on Mycobacterium smegmatis, suggesting the potential for further development in treating mycobacterial infections .
Chemical Reactions Analysis
Functionalization at the C-2 Position
The C-2 carboxamide group is introduced via coupling reactions. Key steps include:
-
Carboxylic Acid Activation : The intermediate 5-phenyl-7-(trifluoromethyl)- triazolo[1,5-a]pyrimidine-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) .
-
Amide Bond Formation : The acyl chloride reacts with 4-(3,5-dinitrophenoxy)aniline in dichloromethane (DCM) with a base (e.g., DIPEA or pyridine) to yield the target compound .
Table 1: Reaction Conditions for Amide Coupling
| Reagent | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4-(3,5-Dinitrophenoxy)aniline | DCM | DIPEA | RT | 75–85% |
Key Stability and Reactivity Insights
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Hydrolytic Stability : The trifluoromethyl group at C-7 enhances electron-withdrawing effects, stabilizing the triazolo[1,5-a]pyrimidine core against hydrolysis .
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Nitro Group Reactivity : The 3,5-dinitrophenoxy moiety may undergo reduction under catalytic hydrogenation conditions, but this has not been explicitly reported for this compound .
Derivatization Potential
The compound’s structure allows further modifications:
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Nitro Reduction : The dinitrophenoxy group could be reduced to diamines for additional functionalization .
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Cross-Coupling Reactions : Halogenation at C-6 (if introduced) would enable Suzuki or Sonogashira couplings .
Synthetic Challenges
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Regioselectivity : Ensuring proper substitution at C-5 and C-7 requires precise control of cyclocondensation conditions .
-
Solubility Issues : The trifluoromethyl and dinitrophenoxy groups reduce solubility in polar solvents, necessitating DMF or DCM for reactions .
Comparative Reaction Yields
Table 2: Yields for Critical Synthetic Steps
| Step | Yield (%) | Key Factor | Source |
|---|---|---|---|
| Cyclocondensation | 70–90 | Choice of β-diketone | |
| Carboxylic Acid Chloride | 85–95 | Excess SOCl₂, reflux | |
| Amide Coupling | 75–85 | Base selection (DIPEA > pyridine) |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Functional Group Analysis
Electron-Withdrawing Groups
- The 3,5-dinitrophenoxy group in the target compound provides stronger electron-withdrawing effects compared to chlorophenyl (310451-48-0) or difluorophenyl (C14H7F8N5) groups . This may enhance reactivity in herbicidal or antimicrobial applications, as nitro groups are linked to oxidative stress in biological systems .
- Trifluoromethyl substituents (present in the target compound and 310451-48-0) improve lipophilicity and resistance to metabolic degradation, a critical feature in agrochemical design .
Carboxamide Linkages
- In contrast, sulfonamide groups (e.g., flumetsulam) are more rigid and may limit conformational flexibility .
Pharmacological and Agrochemical Implications
Agrochemical Potential
Pharmaceutical Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
